molecular formula C15H12N2OS B14209154 2-{[3-(Pyridin-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one CAS No. 918108-00-6

2-{[3-(Pyridin-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one

Cat. No.: B14209154
CAS No.: 918108-00-6
M. Wt: 268.3 g/mol
InChI Key: JXOKTERUGGOWNA-UHFFFAOYSA-N
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Description

2-{[3-(Pyridin-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities. The thiazole ring consists of sulfur and nitrogen atoms, contributing to its aromatic properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Pyridin-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one typically involves the formation of the thiazole ring through cyclization reactions. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Pyridin-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Properties

CAS No.

918108-00-6

Molecular Formula

C15H12N2OS

Molecular Weight

268.3 g/mol

IUPAC Name

2-[(3-pyridin-4-ylphenyl)methyl]-1,2-thiazol-3-one

InChI

InChI=1S/C15H12N2OS/c18-15-6-9-19-17(15)11-12-2-1-3-14(10-12)13-4-7-16-8-5-13/h1-10H,11H2

InChI Key

JXOKTERUGGOWNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=NC=C2)CN3C(=O)C=CS3

Origin of Product

United States

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